![molecular formula C7H20O3Si2 B14405885 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol CAS No. 88221-32-3](/img/structure/B14405885.png)
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol is a siloxane derivative known for its unique chemical properties and applications. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Métodos De Preparación
The synthesis of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by platinum-based catalysts. The industrial production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of silanol groups.
Reduction: The compound can act as a reducing agent in the presence of platinum catalysts, converting carboxamides to amines.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bonds are replaced by other functional groups
Aplicaciones Científicas De Investigación
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol has several applications in scientific research:
Chemistry: It is used as a monomer in the production of silicone polymers and resins.
Biology: The compound’s stability makes it useful in various biological assays and experiments.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of non-aqueous polymers and as a laboratory reagent
Mecanismo De Acción
The mechanism of action of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound are reactive and can form new bonds with various substrates, facilitated by catalysts such as platinum. This reactivity is crucial for its role in reducing agents and polymer synthesis .
Comparación Con Compuestos Similares
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol can be compared with other siloxane derivatives such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the propan-2-yl group.
Hexamethyldisiloxane: Contains six methyl groups and is used in similar applications.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions .
These comparisons highlight the unique functional groups in this compound that contribute to its specific reactivity and applications.
Propiedades
Número CAS |
88221-32-3 |
|---|---|
Fórmula molecular |
C7H20O3Si2 |
Peso molecular |
208.40 g/mol |
Nombre IUPAC |
hydroxy-methyl-propan-2-yloxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H20O3Si2/c1-7(2)9-12(6,8)10-11(3,4)5/h7-8H,1-6H3 |
Clave InChI |
RQPLPTIZCHHJAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)(O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


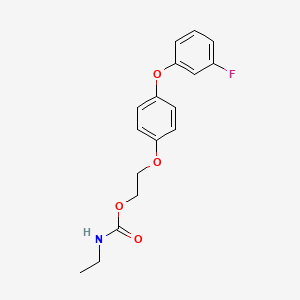

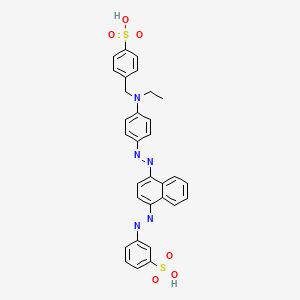
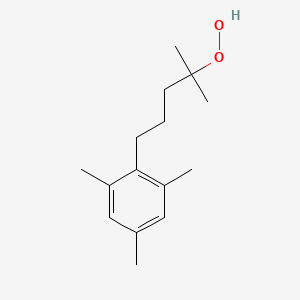
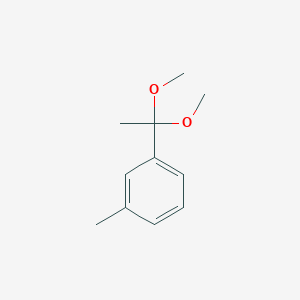
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)

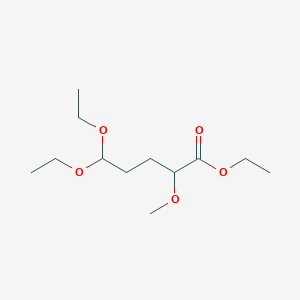
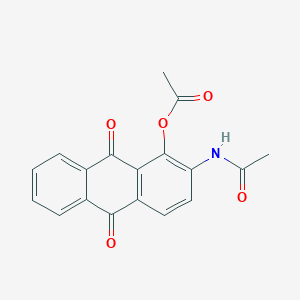
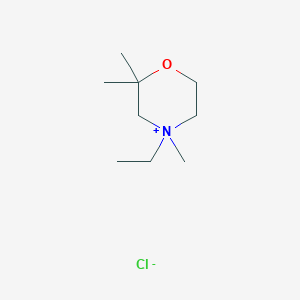
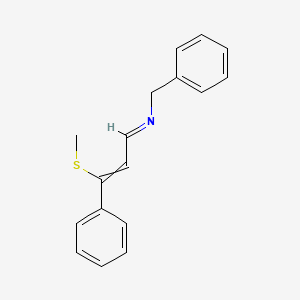
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
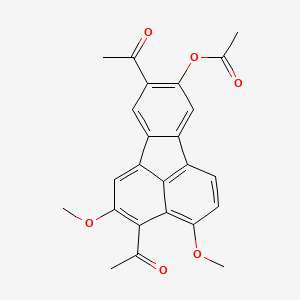
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
